molecular formula C13H18O5 B3039592 2-(3,4,5-trimethoxyphenyl)butanoic Acid CAS No. 1212160-00-3

2-(3,4,5-trimethoxyphenyl)butanoic Acid

Cat. No.: B3039592
CAS No.: 1212160-00-3
M. Wt: 254.28 g/mol
InChI Key: WBULUDGUWZFLMO-SECBINFHSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O5 It is characterized by the presence of a butanoic acid moiety attached to a 3,4,5-trimethoxyphenyl group

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)butanoic acid has several applications in scientific research:

Safety and Hazards

The compound is considered to be an irritant . The safety information includes hazard statements such as H302-H315-H319-H335 and precautionary statements such as P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trimethoxyphenyl)ethanoic acid
  • 2-(3,4,5-Trimethoxyphenyl)propanoic acid
  • 2-(3,4,5-Trimethoxyphenyl)pentanoic acid

Uniqueness

2-(3,4,5-Trimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the presence of three methoxy groups on the phenyl ring and the butanoic acid moiety. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1212160-00-3

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

(2R)-2-(3,4,5-trimethoxyphenyl)butanoic acid

InChI

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m1/s1

InChI Key

WBULUDGUWZFLMO-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O

SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 20 L reactor was purged with nitrogen and 3,4,5-trimethoxyphenylacetic acid (1000 g, 4.42 moles) added followed by THF (4000 mL). The suspension was stirred until all acid was dissolved. The resulting solution was then cooled to −25° C. and a 1.0 M THF solution of sodium bis(trimethylsilyl)amide added via cannula over a period of 1 hour in 2 batches of 500 mL each (10.0 moles total) and the mixture stirred for a further 30 minutes. The temperature of the reaction mixture was not allowed to rise above −15° C. during the course of addition. The resulting cream colored colloidal solution was treated at −25° C. with ethyl iodide (424 mL, 5.30 moles) via cannula over a 1 hour period. (A heat kick of 5° C. may be observed for the initial addition of 50 mL of ethyl iodide. If this occurs, the temperature was adjusted to −25° C. and ethyl iodide addition continued.) The solution was allowed to stir at −25° C. for 2 hours as the colloidal solution slowly changes to a homogeneous brown solution. The brown solution was then allowed to warm to room temperature and stirred overnight. After this time the reaction mixture was quenched, with constant stirring, with water (1500 mL) and allowed to stir for a further 1.5 hours. The organic and aqueous layers were allowed to then separate and the organic layer removed and extracted with water (2×1000 mL). All aqueous solutions were combined and acidified to pH 2 by the addition of a 2N HCl solution (3500 mL) and the solution extracted in batches of ˜400 mL with an roughly equivalent volume of EtOAc (6000 mL total). The combined organic extracts were washed with brine (2×1500 mL) and reduced to a volume of 2000 mL on a rotary evaporator at which time a brown crystalline solid began to precipitate. The solution was allowed to cool and the solid material was filtered, washed with a 1:1 EtOAc:hexanes solution, and the cream colored solids left in a vacuum oven at 40° C. overnight for a first crop of product, AP14900, (582.8 g). The filtrate was further evaporated and two additional crops (166.2 and 158.1 g) were obtained (907.05 g total, 80.6%).
Quantity
1000 g
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reactant
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424 mL
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50 mL
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4000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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